1-(2-Chloroethyl)-1H-1,2,4-triazole hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The compound 1-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride is systematically named according to IUPAC guidelines as 1-(2-chloroethyl)-1H-1,2,4-triazolium chloride . The parent heterocycle, 1H-1,2,4-triazole, consists of a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. The substituent 2-chloroethyl is attached to the nitrogen atom at position 1 of the triazole ring, while the hydrochloride salt arises from protonation of the triazole’s basic nitrogen and subsequent chloride counterion association.
The molecular formula is C₄H₇Cl₂N₃ , with a molar mass of 168.02 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 3236-66-6 (free base) |
| SMILES | ClCCN1C=NC=N1.Cl |
| InChI Key | UBSIYQGXRKNEJP-UHFFFAOYSA-N |
The numbering of the triazole ring follows IUPAC conventions, prioritizing the nitrogen atoms to minimize locants for substituents.
Molecular Geometry and Crystallographic Analysis
The 1H-1,2,4-triazole core adopts a planar geometry due to aromatic π-electron delocalization, with bond lengths consistent with aromatic character (C–N: 1.30–1.36 Å, N–N: 1.33–1.38 Å). The 2-chloroethyl substituent extends perpendicular to the triazole plane, as evidenced by analogous structures. In the hydrochloride form, the proton resides on the N3 nitrogen, forming a triazolium cation stabilized by resonance.
Crystallographic data for closely related compounds (e.g., 1,4-bis(4H-1,2,4-triazol-4-yl)benzene dihydrate) reveal hydrogen-bonding networks between the triazole N–H and chloride ions. For this compound, intramolecular interactions likely involve:
- N–H···Cl⁻ hydrogen bonds (2.8–3.2 Å)
- C–Cl···π contacts (3.3–3.5 Å) between the chloroethyl group and the triazole ring.
A hypothetical unit cell (based on similar triazole salts) would exhibit monoclinic symmetry with space group P2₁/c and parameters:
| Parameter | Value |
|---|---|
| a (Å) | 7.2 ± 0.1 |
| b (Å) | 12.5 ± 0.1 |
| c (Å) | 10.3 ± 0.1 |
| β (°) | 105.3 ± 0.2 |
| Z | 4 |
Tautomeric Forms and Isomeric Considerations
1,2,4-Triazole derivatives exhibit tautomerism in solution, but the 1-(2-chloroethyl) substituent restricts tautomeric shifts to positions 1 and 4. In the solid state, the 1H-tautomer dominates due to stabilization by the hydrochloride salt. Theoretical calculations predict the following energy hierarchy for tautomers:
| Tautomer | Relative Energy (kJ/mol) |
|---|---|
| 1H-1,2,4-triazole | 0 (reference) |
| 4H-1,2,4-triazole | +12.5 |
| 2H-1,2,4-triazole | +18.7 |
Isomeric considerations include:
- Regioisomerism : Substitution at N1 vs. N2/N4 (energetically unfavorable due to steric and electronic factors).
- Chirality : The 2-chloroethyl group introduces a stereocenter, but rapid inversion at nitrogen prevents enantiomer isolation.
Protonation States in Aqueous Environments
The amphoteric nature of 1,2,4-triazole (pKₐ₁ = 2.45, pKₐ₂ = 10.26) dictates protonation behavior. In the hydrochloride salt, the triazole exists predominantly as the monoprotonated triazolium cation (N3–H⁺) at physiological pH. The chloroethyl group’s electron-withdrawing effect slightly lowers the basicity of adjacent nitrogens (estimated pKₐ shift: −0.3 units).
Protonation equilibria in water:
$$
\text{Triazole} + \text{H}^+ \rightleftharpoons \text{Triazolium}^+ \quad (Ka = 10^{-2.45})
$$
$$
\text{Triazolium}^+ + \text{H}2\text{O} \rightleftharpoons \text{Triazole} + \text{H}_3\text{O}^+ \quad (\text{pH} < 2.45)
$$
In 0.1 M HCl, >95% of the compound remains protonated. At pH > 5, deprotonation occurs, but the hydrochloride salt precipitates due to reduced solubility.
Properties
IUPAC Name |
1-(2-chloroethyl)-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3.ClH/c5-1-2-8-4-6-3-7-8;/h3-4H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWVWIYGGCIQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417569-97-1 | |
| Record name | 1H-1,2,4-Triazole, 1-(2-chloroethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417569-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Alkylation of 1H-1,2,4-triazole with 2-chloroethyl Halides
A widely employed method is the nucleophilic substitution reaction where 1H-1,2,4-triazole acts as a nucleophile reacting with 2-chloroethyl halides (e.g., 2-chloroethyl chloride or 2-chloroethyl bromide) under basic conditions. This reaction typically proceeds via:
- Deprotonation of 1H-1,2,4-triazole to form the triazolide anion.
- Nucleophilic attack on the electrophilic carbon of the 2-chloroethyl halide.
- Isolation of the alkylated product, followed by treatment with hydrochloric acid to obtain the hydrochloride salt.
This approach is supported by methods described in patent literature and organic synthesis reports, where sodium hydride or potassium carbonate is used as a base in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cyclization of Precursors Containing 2-Chloroethyl Groups
Alternative methods involve the construction of the triazole ring from precursors already bearing the 2-chloroethyl substituent. For example, hydrazine derivatives with 2-chloroethyl functionality can be cyclized with formamide derivatives or related reagents to form the triazole ring directly substituted at N-1. This method can offer better regiochemical control but is less commonly used due to more complex precursor synthesis.
Detailed Synthesis Procedure Example
Based on the synthesis described in patent EP0421210A2, a typical procedure is as follows:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 1H-1,2,4-triazole + Sodium hydride in DMF | Deprotonation of triazole | Formation of triazolide anion |
| 2 | Addition of 2-chloroethyl chloride | Alkylation at N-1 position | Reaction at room temperature or slight heating |
| 3 | Workup with saturated sodium bicarbonate | Neutralization and extraction | Organic layer dried and concentrated |
| 4 | Treatment with HCl in ether or ethanol | Formation of hydrochloride salt | Crystallization of this compound |
Typical yields reported range from 70% to 85%, depending on reaction scale and purification methods.
Reaction Conditions and Optimization
- Solvent: Polar aprotic solvents like DMF or DMSO facilitate nucleophilic substitution.
- Base: Strong bases such as sodium hydride efficiently generate the nucleophilic triazolide.
- Temperature: Mild heating (room temperature to 50°C) is sufficient to drive the reaction.
- Purification: Silica gel chromatography or recrystallization from ethanol/ether mixtures is commonly used.
Research Findings and Analytical Data
- NMR Spectroscopy: The alkylation at N-1 is confirmed by characteristic chemical shifts for the triazole ring protons and the 2-chloroethyl side chain methylene protons.
- IR Spectroscopy: Presence of C–Cl stretching vibrations and triazole ring characteristic bands.
- Elemental Analysis: Confirms the composition consistent with the hydrochloride salt.
- Melting Point: Reported melting points are typically in the range of 120–130°C for the hydrochloride salt, confirming purity.
Comparative Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Yield Range |
|---|---|---|---|---|
| Alkylation with 2-chloroethyl halide | 1H-1,2,4-triazole, NaH, 2-chloroethyl chloride, DMF | Straightforward, well-documented, scalable | Requires strong base, moisture sensitive | 70–85% |
| Cyclization of 2-chloroethyl hydrazine derivatives | Hydrazine derivatives, formamide, ammonium salts | Direct ring formation, regioselective | More complex precursor synthesis | Moderate (variable) |
| High-pressure synthesis from formic ether and hydrazine hydrate (general triazole synthesis) | Formic ether, hydrazine hydrate, ammonium salt | High yield, low energy consumption (for triazole core) | Does not directly yield 2-chloroethyl derivative | Not applicable |
Chemical Reactions Analysis
1-(2-Chloroethyl)-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form 1H-1,2,4-triazole and 2-chloroethanol.
Common reagents used in these reactions include strong acids like hydrochloric acid, bases such as sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antifungal and Antibacterial Properties
The 1,2,4-triazole scaffold is well-known for its antifungal and antibacterial activities. Research indicates that derivatives of this scaffold exhibit significant efficacy against a range of pathogens:
- Antifungal Activity : Various studies have reported that 1-(2-chloroethyl)-1H-1,2,4-triazole derivatives show enhanced antifungal activity compared to traditional agents. For instance, certain synthesized compounds demonstrated an inhibitory rate of 90–98% against P. piricola, which is comparable to commercial fungicides like azoxystrobin .
- Antibacterial Activity : Compounds derived from 1-(2-chloroethyl)-1H-1,2,4-triazole have been shown to possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies indicate that specific substitutions on the triazole ring significantly enhance antibacterial efficacy .
Anticancer Potential
The triazole core has also been explored for its anticancer properties. Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example, compounds with specific functional groups have been found to selectively target cancer cells while sparing normal cells.
Fungicides
The compound has potential applications as a fungicide in agriculture. Its derivatives have been synthesized and tested for their ability to combat fungal pathogens affecting crops. The antifungal activity of these derivatives often surpasses that of conventional fungicides, making them attractive candidates for agricultural use .
Herbicides
Research indicates that triazole compounds can also exhibit herbicidal properties. The mechanism typically involves the inhibition of specific enzymes essential for plant growth and development. This application is particularly relevant in developing environmentally friendly herbicides that can reduce reliance on traditional chemical herbicides .
Corrosion Inhibitors
In materials science, 1-(2-chloroethyl)-1H-1,2,4-triazole has been investigated as a corrosion inhibitor for metals. Its effectiveness is attributed to the formation of protective films on metal surfaces, which prevent oxidation and degradation . Studies have shown that even low concentrations of this compound can significantly reduce corrosion rates in various environments.
Polymer Chemistry
The incorporation of triazole units into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. These polymers can find applications in coatings, adhesives, and other industrial materials where enhanced performance is required .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Medicinal Chemistry | PMC7384432 | Derivatives show significant antifungal activity against P. piricola with comparable efficacy to commercial fungicides. |
| Agricultural Science | PMC7384432 | Synthesis of triazole derivatives resulted in enhanced antifungal and potential herbicidal activity against crop pathogens. |
| Materials Science | Wiley Online Library | Demonstrated effectiveness as a corrosion inhibitor in metal protection applications. |
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-1H-1,2,4-triazole hydrochloride involves its interaction with biological molecules, particularly enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Chloromethyl-1H-1,2,4-triazole Hydrochloride
- Structure : Chloromethyl group at the N1 position of the triazole ring.
- Synthesis : Hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde, followed by chlorination using thionyl chloride in chloroform .
- Properties : Melting point 138–145°C, hygroscopic, 96% purity .
- Applications : Key intermediate for pesticides (e.g., fungicides and herbicides) due to its reactive chloromethyl group .
1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole Hydrochloride
- Structure : Chloromethylphenyl substituent on the triazole ring.
- Properties : Molecular weight 230.09 g/mol, discontinued commercial availability (CymitQuimica), suggesting challenges in synthesis or stability .
- Key Difference : The aromatic phenyl group enhances steric bulk, reducing reactivity compared to aliphatic chloroethyl derivatives.
Penconazole
- Structure : 1-[2-(2,4-Dichlorophenyl)pentyl]-1H-1,2,4-triazole.
- Applications : Commercial fungicide targeting powdery mildews in crops .
- Key Difference : The bulky dichlorophenylpentyl group enhances lipid solubility, enabling membrane penetration and fungal enzyme inhibition (e.g., CYP51), unlike the simpler chloroethyl group in the target compound .
Methyl 1-(2-Aminoethyl)-1H-1,2,4-triazole-5-carboxylate Hydrochloride
- Structure: Aminoethyl and carboxylate ester substituents.
- Properties : Molecular formula C₆H₁₁ClN₄O₂, molar mass 206.63 g/mol .
- Applications: Potential precursor for bioactive molecules due to the amino group’s nucleophilicity.
- Key Difference: The aminoethyl and ester groups enable diverse derivatization pathways, contrasting with the chloroethyl group’s role in alkylation.
Physicochemical and Reactivity Comparisons
Biological Activity
1-(2-Chloroethyl)-1H-1,2,4-triazole hydrochloride is a derivative of the 1,2,4-triazole scaffold, which has gained attention for its diverse biological activities. This compound exhibits promising pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.
Antifungal Activity
The 1,2,4-triazole derivatives are well-known for their antifungal properties. Research indicates that compounds within this class can exhibit significant antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus species. For instance, a study highlighted that certain triazole derivatives demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.0156 μg/mL against C. albicans, indicating a potency greater than that of traditional antifungal agents like fluconazole .
Antibacterial Activity
The antibacterial efficacy of this compound has been substantiated through various studies. It has shown to be effective against both Gram-positive and Gram-negative bacteria. A notable finding was that certain triazole derivatives exhibited MIC values ranging from 0.25 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli, with some compounds surpassing the effectiveness of established antibiotics like ciprofloxacin .
Anticancer Properties
Emerging evidence suggests that 1,2,4-triazole derivatives may also possess anticancer properties. Studies have indicated that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and modulation of cell cycle progression. For example, specific derivatives have shown cytotoxic effects against cancer cell lines with IC50 values in the micromolar range .
Enzyme Inhibition
The biological activity of this compound is often linked to its ability to inhibit key enzymes involved in pathogen metabolism. For instance, triazoles have been shown to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. This mechanism underlies the antifungal action of many triazole compounds .
Molecular Interactions
Molecular docking studies have provided insights into how these compounds interact at a molecular level with target proteins. The presence of specific functional groups on the triazole ring enhances binding affinity to target sites on enzymes or receptors, thereby increasing biological efficacy .
Study on Antimicrobial Efficacy
A recent study synthesized several new triazole derivatives and evaluated their antimicrobial activities against a panel of bacterial strains. The results showed that compounds with specific substitutions on the triazole ring exhibited enhanced antibacterial activity compared to their parent structures. One compound demonstrated an MIC value of 0.25 µg/mL against multidrug-resistant E. coli, highlighting its potential as a therapeutic agent against resistant infections .
Anti-inflammatory Effects
In addition to antimicrobial properties, some derivatives have been evaluated for anti-inflammatory effects. A study reported that specific triazole compounds significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
Summary Table of Biological Activities
| Biological Activity | Observed Effects | Key Findings |
|---|---|---|
| Antifungal | High potency against fungi | MIC as low as 0.0156 μg/mL against C. albicans |
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | MIC values from 0.25 to 32 µg/mL |
| Anticancer | Induces apoptosis in cancer cells | IC50 values in micromolar range |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Significant reduction in TNF-α and IL-6 |
Q & A
Q. What protocols ensure reproducibility in synthesizing moisture-sensitive triazole derivatives?
- Methodological Answer : Conduct reactions under inert atmosphere (N₂/Ar) using Schlenk lines or gloveboxes. Pre-dry solvents (e.g., molecular sieves for chloroform) and reagents. Monitor moisture levels with Karl Fischer titration. For long-term storage, use vacuum-sealed containers with desiccants .
Tables for Quick Reference
Table 1 : Key Reaction Parameters for Synthesis Optimization
Table 2 : Computational Tools for Reaction Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
